Tamaulipin B

Sesquiterpene lactone biosynthesis Cytochrome P450 substrate specificity Guaianolide bioproduction

Tamaulipin B is a naturally occurring germacranolide sesquiterpene lactone with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol. Originally isolated from Ambrosia confertiflora (Compositae) and structurally elucidated as the 3α-hydroxy derivative of costunolide, the compound is also systematically referred to as 3α-hydroxycostunolide.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 18045-83-5
Cat. No. B097996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamaulipin B
CAS18045-83-5
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CCC(C(=CC2C(CC1)C(=C)C(=O)O2)C)O
InChIInChI=1S/C15H20O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5-,10-8+
InChIKeyXQVSREKNQZKAKU-APQBBXBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tamaulipin B (CAS 18045-83-5) for Scientific Procurement: Compound Class, Core Identity, and Documentation Baseline


Tamaulipin B is a naturally occurring germacranolide sesquiterpene lactone with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol [1]. Originally isolated from Ambrosia confertiflora (Compositae) and structurally elucidated as the 3α-hydroxy derivative of costunolide, the compound is also systematically referred to as 3α-hydroxycostunolide [1][2]. It belongs to the broader family of sesquiterpene lactones characterized by an α-methylene-γ-butyrolactone moiety, a structural feature widely associated with anti-inflammatory and antiproliferative bioactivities [2]. Tamaulipin B has been subsequently identified in multiple plant species including Artemisia hispanica, Podachaenium eminens, and Artemisia argyi, confirming its occurrence across diverse Asteraceae taxa [3][4].

Why Tamaulipin B Cannot Be Substituted by Generic Germacranolides or the 3β Epimer in Biosynthesis and Bioactivity Studies


Substituting Tamaulipin B with its closest structural analogs—particularly the 3β-epimer 3β-hydroxycostunolide (hanphyllin) or the parent compound costunolide—introduces critical functional divergence that cannot be remedied by downstream processing adjustments. In the kauniolide biosynthetic pathway characterized in Tanacetum parthenium, only the 3α-hydroxy epimer (Tamaulipin B) serves as the competent intermediate substrate for kauniolide synthase (TpKLS); the 3β epimer is not converted to the guaianolide product and is instead released as a metabolic side product [1]. This stereochemical specificity at the C3 position means that procurement of the incorrect epimer directly invalidates biosynthetic reconstitution experiments, enzyme kinetic assays, and any application predicated on guaianolide precursor supply. Similarly, costunolide lacks the C3 hydroxyl group required for the cyclization-elimination step, making it unsuitable as a direct substitute in studies of C3-hydroxylated germacranolide biochemistry [1].

Tamaulipin B Procurement Evidence: Quantified Differentiation from 3β-Hydroxycostunolide, Costunolide, and Other Germacranolides


Enzymatic Substrate Competence: Tamaulipin B (3α-Hydroxycostunolide) vs. 3β-Hydroxycostunolide in Kauniolide Synthase Conversion

In a direct head-to-head enzyme assay using yeast microsomes expressing TpKLS (kauniolide synthase from Tanacetum parthenium), 3α-hydroxycostunolide (Tamaulipin B) was fully converted to the guaianolide kauniolide, whereas incubation of the enzyme with 3β-hydroxycostunolide produced no detectable kauniolide [1]. The authors explicitly note that '3β-hydroxycostunolide cannot serve as a substrate for TpKLS' and describe the β-epimer as a 'minor side product' released from the enzymatic cavity without undergoing cyclization [1].

Sesquiterpene lactone biosynthesis Cytochrome P450 substrate specificity Guaianolide bioproduction

Anti-Inflammatory Activity of Tamaulipin B Acetate in RAW264.7 Macrophages: Class-Level Potency Benchmarking

Tamaulipin B acetate, isolated from fresh Artemisia argyi leaves, was among 12 terpenoids evaluated for inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 murine macrophages. The IC50 values for compounds 1–12 ranged from 1.27 ± 0.02 to 17.55 ± 0.13 μmol·L⁻¹; tamaulipin B acetate (compound 3) fell within this active range, although an individual IC50 value was not separately reported [1]. This positions the acetylated derivative of Tamaulipin B within the active anti-inflammatory cluster of Artemisia argyi sesquiterpenes, alongside artanomaloide and dehydroleucodin.

Anti-inflammatory natural products NO inhibition assay Artemisia argyi terpenoids

Biosynthetic Pathway Uniqueness: Tamaulipin B as the C3α-Hydroxylated Gateway to Guaianolides vs. Costunolide as Non-Hydroxylated Precursor

The kauniolide biosynthetic pathway elucidated by Frey et al. demonstrates that costunolide must first undergo stereoselective hydroxylation at C3 in the α-orientation to yield Tamaulipin B before cyclization to kauniolide can occur [1]. Costunolide itself cannot directly form kauniolide without this hydroxylation step. The in silico docking analysis showed a strong preferential orientation of costunolide C3 towards the haem of TpKLS (1417 preferred orientations) compared to alternative docking poses, supporting the enzymatic rationale for why the 3α-hydroxy intermediate is obligatory [1]. In contrast, parthenolide, another germacranolide differing in its epoxide group, follows a distinct biosynthetic route and does not serve as a substrate for TpKLS [1].

Terpene biosynthesis Germacranolide-to-guaianolide conversion Metabolic engineering

Natural Occurrence Profile: Tamaulipin B Distribution Across Asteraceae vs. 3β Epimer (Hanphyllin) Occurrence

Tamaulipin B has been reliably identified in Ambrosia confertiflora (Mexico), Artemisia hispanica, Podachaenium eminens, and Artemisia argyi, establishing a broad but defined natural distribution across the Asteraceae [1][2][3]. Its 3β epimer, hanphyllin (3β-hydroxycostunolide, CAS 60268-40-8), has been reported from distinct sources including Achillea nobilis and lettuce (Lactuca sativa) latex, where it exhibited only 10% inhibition of Spodoptera litura larval weight gain at 100 μg/g, compared to 52.4% for the co-occurring 2,5-dihydroxybenzaldehyde [4]. While these insect bioassay data are not directly comparable to Tamaulipin B due to different experimental contexts, they illustrate that the two epimers accumulate in different plant species and exhibit divergent biological profiles, reinforcing that they are not interchangeable for phytochemical or pharmacological investigations.

Chemotaxonomy Natural product isolation Sesquiterpene lactone distribution

Validated Research and Industrial Application Scenarios for Tamaulipin B Procurement


Guaianolide Biosynthetic Pathway Reconstitution and Metabolic Engineering

Tamaulipin B is the essential 3α-hydroxylated intermediate in the costunolide-to-kauniolide biosynthetic pathway. Researchers reconstituting guaianolide production in heterologous hosts (yeast, N. benthamiana) require authentic Tamaulipin B as a substrate standard for kauniolide synthase (TpKLS) activity assays and as a pathway intermediate authentic standard for GC-MS quantification [1]. The 3β epimer (hanphyllin) is non-functional in this context and will yield false-negative results if mistakenly procured.

Sesquiterpene Lactone Structure-Activity Relationship (SAR) Studies at the C3 Position

The stereochemical configuration at C3 is a critical determinant of enzymatic recognition and biological activity within the germacranolide class. Tamaulipin B provides the 3α-hydroxy reference point for comparative SAR studies against 3β-hydroxycostunolide (hanphyllin), costunolide (3-unsubstituted), and 3-keto derivatives. Such studies can delineate the role of C3 stereochemistry in P450 substrate recognition, as demonstrated by the TpKLS docking data showing preferential C3α orientation toward the catalytic haem [1].

Phytochemical Reference Standard for Asteraceae Chemotaxonomic Profiling

Tamaulipin B serves as a chemotaxonomic marker for multiple Ambrosia and Artemisia species. Its authenticated reference material is required for LC-MS and GC-MS based metabolomic profiling studies aimed at distinguishing Ambrosia confertiflora chemotypes, as the 1970 investigation by Fischer et al. documented population-level variation in tamaulipin content across Mexican collections [2]. Procurement of verified Tamaulipin B enables accurate peak annotation in non-targeted metabolomics workflows.

Anti-Inflammatory Natural Product Screening Libraries

Although anti-inflammatory activity data for Tamaulipin B specifically remain limited to its acetate derivative in the RAW264.7 NO inhibition assay (IC50 range 1.27–17.55 μmol·L⁻¹) [3], the compound's structural features—including the α-methylene-γ-butyrolactone pharmacophore—warrant its inclusion in focused screening libraries targeting NF-κB and NO production pathways. Procurement for such libraries should be accompanied by authentication documentation confirming the 3α stereochemistry.

Quote Request

Request a Quote for Tamaulipin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.